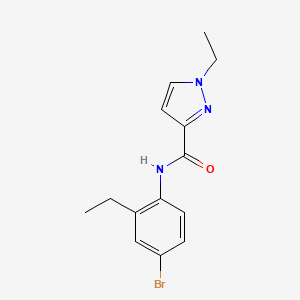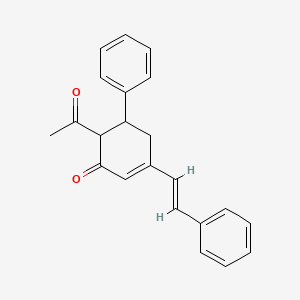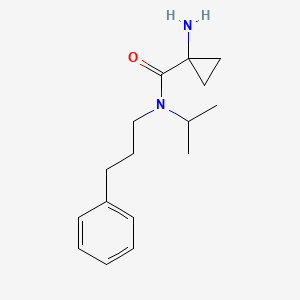
N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of pyrazole carboxamides. It was first synthesized by Bayer in 2001, and since then, it has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 41-2272 activates sGC by binding to its heme group, which results in the release of nitric oxide (NO) from the sGC heme. The released NO then binds to the sGC heme, leading to the activation of sGC and the subsequent production of cGMP.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle. It has also been reported to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 41-2272 is its ability to selectively activate sGC, which makes it a useful tool for studying the physiological processes that are regulated by cGMP. However, one of the limitations of this compound 41-2272 is its relatively short half-life, which can make it difficult to maintain a sustained level of cGMP in vivo.
Direcciones Futuras
There are several future directions for the use of N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 41-2272 in scientific research. One potential application is in the treatment of cardiovascular diseases, such as hypertension and heart failure, which are characterized by impaired cGMP signaling. This compound 41-2272 could also be used in the development of novel therapies for neurological disorders, such as Alzheimer's disease and Parkinson's disease, which have been linked to impaired NO-cGMP signaling. Additionally, this compound 41-2272 could be used in the development of new drugs for the treatment of cancer, as cGMP signaling has been shown to play a role in tumor growth and metastasis.
Métodos De Síntesis
The synthesis method of N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 41-2272 involves the reaction of 4-bromo-2-ethylphenylhydrazine with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with triethylamine and acetic anhydride. The final product is obtained by the reaction of the resulting pyrazole intermediate with 3-chlorocarbonyl-4-morpholinobutyric acid.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 41-2272 has been widely used in scientific research due to its ability to activate the enzyme soluble guanylyl cyclase (sGC). This activation leads to the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation.
Propiedades
IUPAC Name |
N-(4-bromo-2-ethylphenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c1-3-10-9-11(15)5-6-12(10)16-14(19)13-7-8-18(4-2)17-13/h5-9H,3-4H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLQPQZOMBRULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)C2=NN(C=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-2-oxo-5-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5415141.png)
![1-(6-chloro-1,3-benzodioxol-5-yl)-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5415146.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5415158.png)
![2-(3-chlorophenyl)-4-[(2-ethyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole](/img/structure/B5415160.png)
![5-[(3-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5415164.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5415195.png)

![1-(1-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5415211.png)
![2-(4-fluorophenyl)-5-propyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5415213.png)
![N-(4-{[1-methyl-3-oxo-3-(3-pyridinyl)-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5415217.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-isobutylcyclopropyl)acetamide](/img/structure/B5415227.png)
![N-[3-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5415233.png)
![1-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-methyl-1,4-diazepan-5-one](/img/structure/B5415236.png)